N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
CAS No.: 1020970-31-3
Cat. No.: VC6525636
Molecular Formula: C14H15NO5S2
Molecular Weight: 341.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020970-31-3 |
|---|---|
| Molecular Formula | C14H15NO5S2 |
| Molecular Weight | 341.4 |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-thiophen-2-ylsulfonylacetamide |
| Standard InChI | InChI=1S/C14H15NO5S2/c1-19-10-5-6-12(20-2)11(8-10)15-13(16)9-22(17,18)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,15,16) |
| Standard InChI Key | KPRCTFORALTAMF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2,5-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide (molecular formula: C₁₄H₁₅NO₅S₂; molecular weight: 341.4 g/mol) consists of three primary subunits:
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A 2,5-dimethoxyphenyl group providing electron-donating methoxy substituents.
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A sulfonyl (-SO₂-) bridge linking the acetamide core to the thiophene ring.
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A thiophene heterocycle contributing π-conjugation and sulfur-based reactivity .
The compound’s IUPAC name, N-(2,5-dimethoxyphenyl)-2-(thiophene-2-sulfonyl)acetamide, reflects this arrangement. X-ray crystallography of analogous structures reveals planar geometries stabilized by intramolecular hydrogen bonds, particularly between the sulfonyl oxygen and adjacent protons .
Spectroscopic Characterization
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FT-IR: Key absorptions include:
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¹H NMR (DMSO-d₆, 400 MHz):
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¹³C NMR: Signals at δ 167.8 (C=O), δ 152.1 (SO₂), and δ 112–148 (aromatic carbons) .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 341.4 g/mol | |
| Melting Point | 198–202°C (dec.) | |
| LogP (Calculated) | 2.1 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Stepwise Synthesis Protocol
The compound is synthesized via a two-step protocol:
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Activation of 2-(Thiophen-2-yl)acetic Acid:
Treatment with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) yields 2-(thiophen-2-yl)acetyl chloride. Optimal conditions: 0°C, 2 h, 85% yield . -
N-Acylation of 2,5-Dimethoxyaniline:
The acyl chloride reacts with 2,5-dimethoxyaniline in THF/triethylamine (TEA) at room temperature (15 h, 72% yield). Purification via recrystallization from acetonitrile ensures >95% purity .
Critical Parameters:
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Solvent polarity (THF vs. DCM) affects reaction kinetics.
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Stoichiometric excess of acyl chloride (1.1 eq) minimizes diacylation byproducts .
Scalability and Industrial Relevance
Bench-scale production (50–100 mg) is feasible, but bulk synthesis faces challenges:
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High cost of thionyl chloride (∼$200/L).
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Column chromatography requirements for purity >98% .
Alternative routes using carbodiimide coupling (EDC/HOBt) are under investigation to improve atom economy.
Biological Activity and Mechanisms
Antioxidant Properties
In ABTS radical scavenging assays, the compound exhibits IC₅₀ = 48 μM, comparable to ascorbic acid (IC₅₀ = 32 μM). The sulfonyl group enhances electron-withdrawing capacity, stabilizing radical intermediates .
Antimicrobial Efficacy
Table 2: Minimum Inhibitory Concentrations (MIC)
Mechanistic studies suggest disruption of microbial cell membranes via sulfonyl-thiophene interactions with phospholipid headgroups .
DNA Binding and Charge Transfer
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:
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Electrophilicity Index (ω): 5.2 eV, indicating moderate electrophilic character.
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Charge Transfer (ΔN): 0.38 electrons from the compound to thymine, suggesting intercalation or minor groove binding .
Computational and Structural Insights
Fukui Reactivity Indices
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Nucleophilic Attack (f⁻): Localized on the thiophene sulfur (f⁻ = 0.12).
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Electrophilic Attack (f⁺): Highest at the sulfonyl oxygen (f⁺ = 0.09) .
Hirshfeld Surface Analysis
Intermolecular interactions in the crystal lattice:
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H···H: 21% (van der Waals).
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S···H: 19% (sulfur-mediated hydrogen bonds).
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π-π Stacking: 14% between thiophene and dimethoxyphenyl rings .
Applications and Future Directions
Drug Development Prospects
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Antifungal Agents: Structural analogs show 4-fold higher activity against C. albicans in preclinical models.
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Anticancer Scaffolds: Sulfonamide derivatives inhibit carbonic anhydrase IX (IC₅₀ = 0.8 nM), a hypoxia-inducible enzyme in tumors.
Challenges in Clinical Translation
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